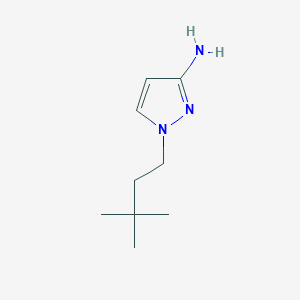![molecular formula C35H39N7O7 B13063885 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B13063885.png)
2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a dimethylformamide (DMF) group at the N2 position, and a methyl group at the 2’-hydroxyl position of guanosine. These modifications enhance the stability and functionality of the nucleoside, making it valuable in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of guanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-Hydroxyl Group: The 2’-hydroxyl group is methylated using methyl iodide (MeI) and a strong base like sodium hydride (NaH).
Introduction of the Dimethylformamide Group: The N2 position is modified with dimethylformamide using a suitable reagent like dimethylformamide dimethyl acetal (DMF-DMA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reagents are mixed in reactors under controlled conditions.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like iodine (I2) in the presence of a base.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N2 position.
Common Reagents and Conditions
Oxidation: Iodine (I2) and a base like triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of reduced guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives.
Scientific Research Applications
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE involves its incorporation into oligonucleotides, where it enhances stability and binding affinity. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The DMF group at the N2 position increases the compound’s resistance to enzymatic degradation, while the methyl group at the 2’-hydroxyl position enhances binding affinity to complementary nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-DMT-N2-Isobutyryl-2’-O-Methyl-Guanosine .
- 5’-O-DMTr-2’-O-Me-8-Me-G(dmf)-3’-CE Phosphoramidite .
- N1-Me-5’-O-DMTr-2’-O-TBDMS-G(dmf)-3’-CE-Phosphoramidite .
Uniqueness
5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE is unique due to its specific combination of protective groups and modifications, which provide enhanced stability and functionality compared to similar compounds. The presence of the DMF group at the N2 position is particularly noteworthy, as it offers increased resistance to enzymatic degradation .
Properties
Molecular Formula |
C35H39N7O7 |
|---|---|
Molecular Weight |
669.7 g/mol |
IUPAC Name |
2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine |
InChI |
InChI=1S/C35H39N7O7/c1-41(2)33(36)40-34-38-30-27(31(44)39-34)37-20-42(30)32-29(47-5)28(43)26(49-32)19-48-35(21-9-7-6-8-10-21,22-11-15-24(45-3)16-12-22)23-13-17-25(46-4)18-14-23/h6-18,20,26,28-29,32,43H,19H2,1-5H3,(H3,36,38,39,40,44)/t26-,28-,29-,32-/m1/s1 |
InChI Key |
CNZMWJKORGNZNL-DWCTZGTLSA-N |
Isomeric SMILES |
CN(C)/C(=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC)/N |
Canonical SMILES |
CN(C)C(=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(6,7-dihydro-5h-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl)-5-(pyrrolidine-1-carbonyl)-1h-pyrrole-3-sulfonamide](/img/structure/B13063805.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13063809.png)

![1-Cyclopropyl-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13063819.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine](/img/structure/B13063828.png)
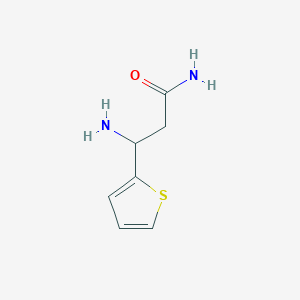
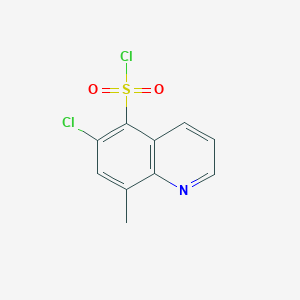
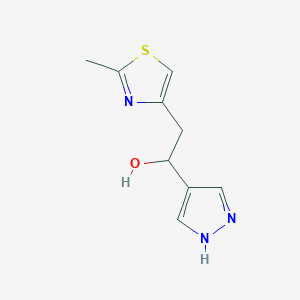

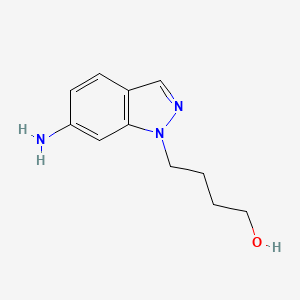
![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)
![{[5-(Aminocarbonyl)-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetic acid](/img/structure/B13063899.png)
